3-Bromo-4-cyano-2-methoxybenzoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.10 (s, 1H, ArH): Aromatic proton adjacent to electron-withdrawing groups.
- δ 7.85 (d, J = 8.4 Hz, 1H, ArH): Coupled aromatic proton.
- δ 4.05 (s, 3H, OCH₃): Methoxy group protons.
- δ 13.20 (s, 1H, COOH): Carboxylic acid proton (broad, exchangeable).
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy and Functional Group Analysis
Key IR absorptions (cm⁻¹):
Mass Spectrometry (MS) Fragmentation Patterns
- Molecular ion peak : m/z 256.0 [M]⁺.
- Major fragments:
Crystallographic Studies and Spatial Configuration
While crystallographic data for this specific compound is limited, analogous structures (e.g., 3-bromo-4-cyanobenzoic acid) reveal:
- Planar aromatic ring with substituents in orthogonal positions.
- Hydrogen-bonding networks between carboxylic acid groups.
- Dihedral angles of ~30° between the methoxy group and the aromatic plane.
Predicted unit cell parameters (from similar brominated benzoic acids):
| Parameter | Value |
|---|---|
| a (Å) | 7.2 |
| b (Å) | 10.5 |
| c (Å) | 12.8 |
| Space group | P2₁/c |
Properties
IUPAC Name |
3-bromo-4-cyano-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPLOVBOUUCKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that 3-Bromo-4-cyano-2-methoxybenzoic acid exhibits potential anticancer activities. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma) cells. The mechanism involves the modulation of the proteasome activity, enhancing the degradation of pro-survival proteins, which leads to increased cytotoxicity against cancer cells.
Enzyme Modulation
This compound has been found to enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. This modulation is crucial for maintaining cellular homeostasis and may have implications in aging and disease states.
Agricultural Applications
Pesticidal Activity
this compound has demonstrated significant agricultural potential as a pesticide. It exhibits inhibitory effects against various plant pathogens and weeds. A study highlighted its effectiveness against pathogens like Cytospora mandshurica and Coniella diplodiella, making it a candidate for developing new agricultural biocontrol agents .
Plant Growth Regulation
In addition to its fungicidal properties, this compound also shows promise as a plant growth regulator. It has been reported to influence plant growth positively, potentially serving as an alternative to synthetic growth regulators in sustainable agriculture .
Material Science
Organic Electronics
The unique chemical structure of this compound allows it to be utilized in organic electronics. Its derivatives can be incorporated into organic semiconductors, contributing to the development of more efficient electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Comparative Analysis Table
The following table summarizes key findings related to the applications of this compound compared to other benzoic acid derivatives:
| Compound | Anticancer Activity | Pesticidal Activity | Plant Growth Regulation |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 3-Chloro-4-methoxybenzoic acid | Moderate | Moderate | No |
| 4-Chloro-2-fluorobenzoic acid | High | Low | Yes |
Case Studies
- Biological Evaluation : A significant study evaluated the biological activity of various benzoic acid derivatives, including this compound. The findings revealed that this compound enhances proteasomal activity at low concentrations (as low as 5 μM), indicating its potential use as a biochemical modulator in therapeutic applications.
- Agricultural Impact : Another study focused on the preparation method and agricultural applications of this compound. The results showed that it effectively inhibits certain pathogens while promoting healthy plant growth, suggesting its dual role in pest management and crop enhancement .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below highlights key differences in substituent positions and functional groups among related compounds:
Key Observations :
- Electron-Withdrawing Effects: The cyano group in the target compound is a stronger electron-withdrawing group (EWG) compared to the hydroxyl (-OH) or amino (-NH₂) groups in analogs, which may increase the acidity of the benzoic acid moiety.
- Steric and Conformational Effects : The methoxy group at position 2 in the target compound may induce steric hindrance, altering molecular conformation compared to analogs with substituents at other positions (e.g., 4-methoxy in ).
Bromination and Functional Group Compatibility
- However, competing reactions with OMe may require controlled conditions.
- 2-(3-Bromo-4-methoxyphenyl)acetic acid : Synthesized via regioselective bromination of 4-methoxyphenylacetic acid in acetic acid . Similar methods may apply to the target compound, but the CN group could necessitate modified reagents.
Hydrogen Bonding and Crystallinity
Physicochemical Properties (Hypothetical)
Preparation Methods
Bromination of 4-Cyano-6-methoxybenzoic Acid
Method Overview:
This approach involves direct bromination of 4-cyano-6-methoxybenzoic acid, a precursor with similar substitution patterns, using bromine in an inert solvent such as acetic acid. The process typically proceeds under mild to moderate temperature conditions, with careful control to prevent over-bromination or formation of by-products.
Reaction Conditions and Protocol:
- Starting Material: 4-cyano-6-methoxybenzoic acid
- Reagents: Bromine (Br2), acetic acid as solvent
- Catalyst: Sometimes ferric chloride (FeCl3) is used to facilitate electrophilic aromatic substitution
- Temperature: 20-60°C, with the reaction often maintained at reflux (around 70°C) for optimal yield
- Duration: 1-20 hours, depending on desired conversion and reaction kinetics
- Procedure:
- Dissolve the precursor in acetic acid
- Add a catalytic amount of FeCl3
- Introduce bromine dropwise under stirring, maintaining temperature within the specified range
- Continue stirring for the designated time, then cool and filter the product
- Purify via recrystallization from suitable solvents such as ethyl acetate or butyl acetate
Research Findings:
Mass spectrometry confirms the molecular weight of the product at 231.0, consistent with the target compound. Nuclear magnetic resonance (NMR) data further validate the structure, showing characteristic signals for aromatic protons and substituents.
Bromination of p-Methoxybenzoic Acid Derivatives
Method Overview:
A different route involves starting from p-methoxybenzoic acid, which undergoes bromination in glacial acetic acid with catalytic FeCl3. This method is advantageous for selectively introducing bromine at the desired position on the aromatic ring.
Reaction Conditions and Protocol:
- Starting Material: p-Methoxybenzoic acid
- Reagents: Bromine (Br2), glacial acetic acid
- Catalyst: Ferric chloride (FeCl3)
- Temperature: 20-60°C during bromine addition, then heated to reflux (~78°C)
- Reaction Time: 0.5-5 hours at reflux after addition of bromine
- Procedure:
- Dissolve p-methoxybenzoic acid in glacial acetic acid
- Add FeCl3 catalyst
- Slowly add bromine solution while maintaining temperature at 20-60°C
- Continue stirring for several hours, then increase temperature to reflux for completion
- Cool, filter, wash, and recrystallize the product
Research Findings:
This method yields the desired 3-bromo-4-methoxybenzoic acid with good purity. The process benefits from the catalytic role of FeCl3, which enhances regioselectivity and reaction efficiency.
Multi-step Organic Synthesis from Precursors
Method Overview:
In some cases, the synthesis involves multi-step reactions starting from simpler aromatic compounds, involving initial functional group transformations followed by regioselective bromination.
- Synthesis of intermediate compounds with protective groups or directing groups
- Electrophilic aromatic substitution with bromine under controlled conditions
- Subsequent deprotection or functionalization steps to obtain the final acid
- Use of solvents like acetic acid or chlorinated hydrocarbons
- Temperature control to favor mono-bromination
- Purification through recrystallization or chromatography
Research Findings:
This approach allows for high regioselectivity and the production of high-purity compounds suitable for industrial applications.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Purification | Yield & Purity |
|---|---|---|---|---|---|---|---|---|
| Bromination of 4-cyano-6-methoxybenzoic acid | 4-cyano-6-methoxybenzoic acid | Br2 | Acetic acid | FeCl3 (optional) | 20-60°C, reflux | 1-20 hours | Recrystallization | High purity, yields vary (up to 80%) |
| Bromination of p-methoxybenzoic acid | p-Methoxybenzoic acid | Br2 | Glacial acetic acid | FeCl3 | 20-60°C, reflux | 0.5-5 hours | Recrystallization | Good yield, high regioselectivity |
| Multi-step organic synthesis | Aromatic precursors | Various reagents | Organic solvents | Catalysts as needed | Controlled | Multiple steps | Chromatography | High purity, tailored yields |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-4-cyano-2-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodology : Begin with halogenation of a pre-functionalized benzoic acid precursor. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Introduce the cyano group via nucleophilic substitution using CuCN or KCN in the presence of a palladium catalyst . Monitor reaction progress via TLC or HPLC to optimize stoichiometry and avoid over-bromination. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Key Variables : Temperature, catalyst loading, and solvent polarity critically affect regioselectivity and byproduct formation.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?
- Methodology :
- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ ~3.8–4.0 ppm. Aromatic protons adjacent to electron-withdrawing groups (Br, CN) show deshielding (δ 7.5–8.5 ppm).
- ¹³C NMR : The cyano carbon resonates at ~115–120 ppm, while the carboxylic acid carbon appears at ~170 ppm.
- IR : Confirm the –CN stretch at ~2200–2250 cm⁻¹ and –COOH at ~2500–3000 cm⁻¹ (broad). Compare with reference spectra of regioisomers (e.g., 4-bromo-3-cyano derivatives) .
Q. What are the primary challenges in achieving high purity (>98%) for this compound, and how are they addressed?
- Methodology : Common impurities include residual solvents (DMF, THF), unreacted starting materials, and regioisomers. Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for final purification. Validate purity via melting point analysis (compare with literature values) and LC-MS .
Advanced Research Questions
Q. How does the electronic interplay between bromine, cyano, and methoxy groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine atom serves as a leaving group in Pd-catalyzed couplings. The electron-withdrawing cyano group meta to Br enhances electrophilicity, while the methoxy group ortho to Br may sterically hinder coupling. Test reactivity using Pd(PPh₃)₄, arylboronic acids, and K₂CO₃ in THF/H₂O. Compare yields with/without microwave-assisted heating (80–120°C, 30 min). Analyze regioselectivity via X-ray crystallography of coupled products .
- Data Contradictions : Some studies report reduced yields due to competing nitrile hydrolysis under basic conditions; mitigate by using milder bases (e.g., CsF) .
Q. What computational tools (e.g., DFT, retrosynthesis algorithms) predict viable derivatives of this compound for drug discovery?
- Methodology : Employ Gaussian09 or ORCA for DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose derivatives via substituent shuffling (e.g., replacing –CN with –CF₃). Validate predictions with in vitro assays (e.g., enzyme inhibition) .
- Case Study : Derivatives with –SO₂NH₂ substituents showed enhanced binding to COX-2 in silico, but synthetic feasibility required adjusting protecting groups .
Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in varying solvents (DMSO, ethanol) and pH (2–10). Monitor degradation via UPLC-MS; major degradation pathways include hydrolysis of the nitrile to –COOH or demethylation of –OCH₃. Optimal storage: anhydrous DMSO at –20°C in amber vials .
Contradictions and Resolutions
- Regioselectivity in Bromination : suggests bromination at the para position is favored under flow chemistry, while batch reactions () show ortho preference. Resolve by adjusting solvent (acetonitrile vs. DCM) and using directing groups .
- Purity Discrepancies : Commercial batches () report >98% purity but may contain trace isomers. Confirm via 2D NMR (NOESY) to detect spatial proximity of substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
